8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine
Description
8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine is a halogenated nitroimidazo[1,2-a]pyridine derivative that serves as a critical intermediate in medicinal chemistry for synthesizing antiparasitic agents. Its structure features a bromine atom at position 8, chlorine at position 6, and a nitro group at position 3 (Figure 1). These substituents confer high reactivity for cross-coupling reactions, particularly Suzuki-Miyaura couplings, enabling diversification for structure-activity relationship (SAR) studies .
Synthesis:
The compound is synthesized via nitration of 8-bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine using concentrated sulfuric acid and nitric acid (65%) at 0–25°C, yielding 60% after recrystallization . Key spectral data include:
Properties
IUPAC Name |
8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3O2/c8-5-1-4(9)3-11-6(12(13)14)2-10-7(5)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNOBPZRFNJWHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1Cl)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674792 | |
| Record name | 8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-56-9 | |
| Record name | 8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the bromination and chlorination of imidazo[1,2-a]pyridine derivatives, followed by nitration. The reaction conditions often involve the use of bromine and chlorine sources, such as bromine and thionyl chloride, under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This reaction enables selective functionalization at position 8 of the imidazo[1,2-a]pyridine scaffold while preserving the chlorine atom at position 6.
Mechanistic Insight : The bromine at position 8 acts as the primary site for palladium-catalyzed cross-coupling, while the chlorine at position 6 remains inert under these conditions .
Formation of Cyclobutane Derivatives
Thermal treatment induces spontaneous [2+2] cycloaddition, forming a cyclobutane-linked dimer.
| Reagents/Conditions | Products | Yield | Key Findings |
|---|---|---|---|
| K₂CO₃, THF, 80°C, 24 h | 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(imidazo-pyridine) | 23% | Structure confirmed via X-ray crystallography. |
Note : The reaction proceeds via a radical mechanism under basic conditions .
Pd-Catalyzed Coupling with N-Tosylhydrazones
This method diversifies the substituents at position 2 of the imidazo[1,2-a]pyridine core.
Application : Products serve as precursors for Cadogan cyclization .
Cadogan Cyclization to Pyrrolo-Imidazopyridines
Reductive cyclization forms fused heterocycles with antitumor activity.
| Reagents/Conditions | Products | Yield | Key Findings |
|---|---|---|---|
| MoO₂Cl₂(dmf)₂, PPh₃, 135°C, 4 h | 3-Aryl-1H-pyrrolo-imidazo[1,2-a]pyridines | 40–75% | Mo(VI) catalyst enables nitro-to-nitrene conversion. |
Biological Relevance : Compound 5cc (IC₅₀ = 0.8 µM) shows potent cytotoxicity against HCT116 colon cancer cells .
Buchwald-Hartwig Amination
Introduces anilino groups at position 8 for further pharmacomodulation.
| Reagents/Conditions | Products | Yield | Key Findings |
|---|---|---|---|
| Anilines, Pd(OAc)₂, rac-BINAP, K₂CO₃, toluene, 140°C | 8-Anilino-6-chloro-3-nitroimidazo[1,2-a]pyridines | 42–52% | Moderate yields due to steric hindrance. |
Selenylation Reactions
Selenium-containing derivatives are synthesized for redox potential studies.
| Reagents/Conditions | Products | Yield | Key Findings |
|---|---|---|---|
| Bis(4-chlorophenyl)diselenide, NaBH₄, PEG-400, 60°C | 8-Phenylselanyl-6-chloro-3-nitroimidazo[1,2-a]pyridine | 9% | Low yield due to competing side reactions. |
Electrochemical Reduction Studies
Redox potentials correlate with antiparasitic activity against Trypanosoma brucei.
| Compound | Redox Potential (E° vs. NHE) | Antitrypanosomal IC₅₀ (µM) | Source |
|---|---|---|---|
| 8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine | −0.65 V | 0.10 ± 0.02 | |
| 8-(4-Fluorophenyl) analogue | −0.70 V | 0.08 ± 0.01 |
Insight : Lower redox potentials enhance bioactivation by parasitic nitroreductases .
Scientific Research Applications
Chemical Properties and Structure
BCNIP is characterized by its imidazo[1,2-a]pyridine framework, which includes a bromine atom at the 8-position, a chlorine atom at the 6-position, and a nitro group at the 3-position. Its molecular formula is C₇H₃BrClN₃O₂ with a molecular weight of approximately 276.5 g/mol. The unique arrangement of these functional groups contributes to its biological activity and potential therapeutic applications.
Medicinal Chemistry Applications
Antiparasitic Drug Development
BCNIP has shown potential as an antiparasitic agent, particularly against protozoan parasites responsible for diseases such as Leishmaniasis and Trypanosomiasis. Research indicates that derivatives of BCNIP exhibit significant biological activity against Leishmania species and Trypanosoma brucei, with some compounds demonstrating IC₅₀ values in the low micromolar range. The mechanism of action is believed to involve bioactivation by nitroreductases present in these parasites, converting the compound into active forms that exert antiparasitic effects .
Pharmacological Studies
A structure-activity relationship (SAR) study highlighted key modulation points on the imidazopyridine ring that influence pharmacological activity. For instance, modifications at positions 2, 6, and 8 have been shown to enhance antitrypanosomal efficacy while maintaining low toxicity profiles .
Summary of Research Findings
| Study Focus | Key Findings | Implications |
|---|---|---|
| Antileishmanial Activity | BCNIP derivatives showed potent activity against Leishmania infantum | Potential for new treatments for Leishmaniasis |
| Antitrypanosomal Activity | Certain derivatives demonstrated IC₅₀ values as low as 17 nM | Promising candidates for Trypanosomiasis treatment |
| Toxicity Assessment | In vitro assays indicated no genotoxicity for BCNIP | Safe profile supports further development |
Biological Studies
BCNIP is not only significant in drug development but also serves as a valuable tool in biological studies. Its ability to interact with specific enzymes makes it useful for investigating biochemical pathways involving nitroaromatic compounds. The compound's influence on cellular processes such as gene expression and signaling pathways further underscores its relevance in research .
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The bromine and chlorine atoms may also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Derivatives and Their Modifications
Physicochemical Properties
- Sulfonylmethyl derivatives (e.g., 2c) exhibit improved solubility (>50 μM in PBS) due to polar sulfonyl groups . Thioether derivatives (e.g., ) show lower solubility but higher membrane permeability .
Thermal Stability :
Table 2: Antiparasitic Activity of Derivatives
Biological Activity
8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly against various pathogens and cancer cells. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties, as well as its potential in drug discovery for treating kinetoplastid diseases.
Chemical Structure and Properties
The molecular formula of this compound is C7H4BrClN2. Its structure features a bromine atom at position 8, a chlorine atom at position 6, and a nitro group at position 3 of the imidazo[1,2-a]pyridine ring. These substituents are crucial for the compound's biological activity.
The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates that interact with cellular components. This interaction can lead to antimicrobial and anticancer effects. The bromine and chlorine atoms may influence the compound's binding affinity to target proteins, enhancing its efficacy against specific biological targets .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens, including bacteria and protozoa.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µM |
| S. agalactiae | 75 µM |
| Leishmania spp. | Active against promastigote stages |
| Trypanosoma brucei brucei | EC50 = 17 nM |
The compound showed promising results against Trypanosoma brucei brucei, with an effective concentration (EC50) of 17 nM and a selectivity index (SI) of 2650, indicating its potential as a therapeutic agent for treating African sleeping sickness .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies indicate that it can induce apoptosis in cancer cells by affecting microtubule dynamics and enhancing caspase activity.
Case Study: Breast Cancer Cell Line MDA-MB-231
In vitro studies on the MDA-MB-231 breast cancer cell line revealed that the compound could induce morphological changes indicative of apoptosis at concentrations as low as 1 µM. Furthermore, it enhanced caspase-3 activity significantly at higher concentrations (10 µM), confirming its role as an apoptosis-inducing agent .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound has favorable characteristics for drug development:
- Half-life : Approximately 7.7 hours after oral administration.
- Microsomal stability : T1/2 > 40 minutes.
- Albumin binding : Moderate (77%).
- Blood-brain barrier permeability : Moderate according to PAMPA assays.
These properties suggest that the compound could be a viable candidate for further development in drug discovery programs targeting infectious diseases and cancer therapies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for introducing bromo, chloro, and nitro substituents into the imidazo[1,2-a]pyridine scaffold?
- Methodology : Sequential functionalization is typically required. Bromination and chlorination are achieved via electrophilic substitution or halogen exchange reactions, while nitration often employs mixed nitric-sulfuric acid systems. For example, 5-bromo-2,3-diaminopyridine (a precursor) reacts with chloroacetaldehyde in ethanol under reflux with NaHCO₃ to form bromo-chloro intermediates, followed by nitration at the 3-position using HNO₃/H₂SO₄ .
- Key Considerations : Monitor regioselectivity using TLC and optimize reaction time/temperature to avoid over-nitration or dehalogenation.
Q. How can crystallographic data resolve structural ambiguities in 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine derivatives?
- Methodology : Single-crystal X-ray diffraction (XRD) provides bond lengths, angles, and intermolecular interactions. For instance, crystallographic studies of analogous compounds (e.g., 6-bromoimidazo[1,2-a]pyridin-8-amine) reveal planar imidazo[1,2-a]pyridine cores and hydrogen-bonded layer structures, critical for validating synthetic outcomes .
- Refinement Tips : Use riding models for C–H atoms and isotropic refinement for amino/nitro groups to minimize residual electron density artifacts .
Advanced Research Questions
Q. What computational approaches (e.g., DFT) are suitable for predicting electronic effects of substituents on reactivity?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of nitro groups and steric impacts of bromo/chloro substituents. For example, DFT studies on imidazo[1,2-a]pyridine derivatives correlate nitro group orientation with electrophilic reactivity .
- Application : Use Gaussian or ORCA software to model transition states for nitration or halogenation steps, guiding experimental design .
Q. How do competing reaction pathways affect regioselectivity during functionalization of imidazo[1,2-a]pyridine?
- Analysis : Nitro groups direct electrophilic substitution to specific positions, but bromo/chloro substituents may sterically hinder access. For example, in 6-chloro-8-nitro derivatives, steric clashes between Cl and NO₂ groups can lead to byproducts, requiring careful stoichiometric control .
- Resolution : Use kinetic studies (e.g., time-resolved NMR) and computational modeling to identify dominant pathways .
Q. How can crystallographic polymorphism impact biological activity in imidazo[1,2-a]pyridine-based inhibitors?
- Case Study : Crystallization of 6-bromoimidazo[1,2-a]pyridin-8-amine revealed three independent molecules in the asymmetric unit, each with distinct hydrogen-bonding networks. Such polymorphism can alter solubility and binding affinity in kinase inhibitors .
- Mitigation : Screen crystallization solvents (e.g., hexane vs. ethanol) and temperatures to isolate the most thermodynamically stable form .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across reported methods for imidazo[1,2-a]pyridine derivatives?
- Case Comparison : Ethyl bromopyruvate-based synthesis (65% yield) vs. chloroacetaldehyde-mediated routes (lower yields due to competing side reactions) .
- Root Cause : Differences in electrophile reactivity (bromopyruvate vs. chloroacetaldehyde) and base selection (NaHCO₃ vs. weaker bases).
- Optimization : Pre-activate diaminopyridine precursors with Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
